Compound Description: RS4690 is a racemic compound discovered through structure-based virtual screening for Dishevelled 1 (DVL1) protein binding inhibition. Its (S)-enantiomer demonstrated superior DVL1 inhibition [] and anti-cancer activity against colon cancer cells expressing wild-type APC [].
Compound Description: This compound is an intermediate in the synthesis of a series of 2-[amino]-N-(un/substituted-phenyl)acetamides [].
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antifungal activities []. Some demonstrated promising activity with low hemolytic activity [].
Compound Description: E7010 is an orally active antimitotic agent that disrupts tubulin polymerization []. Identified from sulfonamide-focused libraries [], it exhibited antitumor activity and progressed to clinical trials [].
Compound Description: E7070 is a novel antiproliferative agent causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines []. Identified from sulfonamide-focused libraries [], it exhibited preliminary clinical activity in Phase I trials [].
Compound Description: ER-67880 displays a dual character, resembling both E7010 and E7070 in its structure and gene expression profile [].
4-chloro-3-nitrobenzene sulfonamide derivatives
Compound Description: This series of derivatives was synthesized and tested for antimicrobial activity and DNA Gyrase-A binding affinity. Many exhibited good to moderate antimicrobial activity [].
Compound Description: This series of anisamide-coupled sulfonyl-α-L-amino acid derivatives was synthesized and evaluated for antiproliferative activity against various human cancer cell lines []. Several showed promising activity and selectivity profiles [].
3-(4-Pyridinyl)-, 3-(2-chloro-4-pyridinyl)- and 3-(2-amino-4-pyridinyl)propoxymethanephosphonic acids
Compound Description: These compounds were synthesized and characterized as part of a study exploring novel chemical structures [].
Compound Description: This compound and its dihydrochloride salt are synthesized through a multi-step process involving formamidine acetate, hydrolysis, and reduction [].
Compound Description: This compound is synthesized through a specific cyclization reaction using an alkali metal hydroxide in polyethylene glycol and water [].
Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) []. It demonstrated efficacy in various in vitro and in vivo models of inflammation [].
Compound Description: This series of compounds and their halogenated derivatives were synthesized and investigated for their potential as enzyme inhibitors, including Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors [].
Compound Description: This series of compounds, designed as epibatidine analogues, were synthesized and assessed for their nicotinic acetylcholine receptor (nAChR) binding affinity and antinociceptive properties []. Several analogues displayed potent binding affinity for α4β2 nAChRs and produced significant antinociception [].
Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used to treat various blood cancers []. It forms during oxidative stress degradation of venetoclax [].
Compound Description: These enantiomers were synthesized and evaluated as dual thromboxane receptor antagonists (TxRAs) and thromboxane synthase inhibitors (TxSIs) []. They exhibited similar potency to the racemic compound, both in vitro and in vivo [].
Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through an unbiased small-molecule screening approach []. Its activity at GPR39 was allosterically modulated by zinc [].
Compound Description: Originally a kinase inhibitor, GSK2636771 was identified as a novel GPR39 agonist through a screening approach, with its activity also being allosterically modulated by zinc [].
Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist used as a comparator for LY2784544 and GSK2636771 in a study exploring GPR39 signaling [].
Compound Description: This series of novel oxazolidinone derivatives, incorporating a thieno-pyridine ring system, was synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria []. Several derivatives demonstrated potent antibacterial activity [].
Compound Description: AMG-3969 is a potent small molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction []. It effectively increased GK translocation and demonstrated glucose-lowering effects in diabetic animals [].
Compound Description: Cpd118 is a highly potent and selective fructose-1,6-bisphosphatase (FBPase) inhibitor []. It displayed significant glucose-lowering effects in diabetic animal models and exhibited favorable pharmacokinetic properties [].
Compound Description: SR121463B is a nonpeptide antagonist of the human V2-renal vasopressin receptor (V2R) []. It exhibits significant selectivity for V2R over the V1R subtype [].
Compound Description: Similar to SR121463B, SR49059 is a nonpeptide antagonist of the human V2R []. It exhibits high affinity for V2R and is used as a tool compound to study V2R pharmacology [].
Compound Description: SSR149415 is another nonpeptide antagonist of the human V2R []. It exhibits high affinity and selectivity for V2R, making it a valuable pharmacological tool compound [].
Compound Description: OPC21268 is a nonpeptide antagonist of the human V2R []. It exhibits a unique binding mode compared to other V2R antagonists and provides insights into the structural diversity of V2R ligands [].
Compound Description: OPC41061 is a nonpeptide antagonist of the human V2R []. It displays high affinity for V2R and is used as a tool compound in pharmacological studies [].
Compound Description: OPC31260 is a nonpeptide antagonist of the human V2R []. It exhibits high affinity and selectivity for V2R, making it a valuable pharmacological tool compound [].
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase inhibitory activities []. Some derivatives exhibited promising AChE inhibitory activity [].
Compound Description: These indapamide derivatives were synthesized and assessed for their pro-apoptotic activity in melanoma cell lines and inhibitory activity against human carbonic anhydrase (hCA) isoforms [].
N-phenyl derivatives of phthalimide
Compound Description: This series of compounds, including various substituted N-phenyl phthalimides, was synthesized and evaluated for their anticonvulsant and neurotoxic properties [].
4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives
Compound Description: This series of compounds was synthesized and evaluated for its antitumor activity against various human cancer cell lines. Several derivatives exhibited potent anticancer activity comparable to doxorubicin [].
Compound Description: DCB, a known cellulose synthesis inhibitor, and its analogs were investigated for their effects on extracellular adhesive production in the marine diatom Achnanthes longipes []. DCB and its analogs inhibited adhesive production, leading to a loss of motility and adhesion, but did not affect cell growth [].
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor investigated for its effects on pulmonary vascular tone and monocrotaline-induced pulmonary hypertension in rats []. SB-772077-B effectively decreased pulmonary arterial pressure and attenuated pulmonary hypertension development [].
Compound Description: Compound 5 is a diarylsulfonamide with an indole scaffold, studied for its interaction with tubulin, a protein crucial for cell division []. It binds to the colchicine site of tubulin, affecting its conformation [].
Compound Description: Similar to Compound 5, Compound 2 is a diarylsulfonamide with an indole scaffold, differing only in the position of a chlorine atom []. Despite the structural similarity, it displays a distinct thermodynamic profile when binding to tubulin [].
2-cyanoacrylates containing a pyridinyl moiety
Compound Description: This series of compounds, incorporating a pyridinyl group into the 2-cyanoacrylate scaffold, was synthesized and evaluated for antitumor activity against PC3 and A431 cells []. These compounds exhibited moderate antitumor activity [].
Compound Description: These compounds were synthesized through a multi-step process involving the reaction of a sulfonamide drug with a pyrazolopyridine derivative [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.